Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
Overview
Description
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl and a molecular weight of 205.68 g/mol. It is a hydrochloride salt derived from the corresponding carboxylic acid, methyl 6-azaspiro[2.5]octane-1-carboxylate. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as cyclohexanone and ethyl cyanoacetate.
Reaction Steps: The synthesis involves a series of reactions including Michael addition, cyclization, and hydrolysis. The Michael addition of ethyl cyanoacetate to cyclohexanone forms an intermediate, which undergoes cyclization to form the spirocyclic structure. The final step involves hydrolysis to convert the ester to the corresponding carboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the spirocyclic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups attached to the spirocyclic ring.
Scientific Research Applications
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride is similar to other spirocyclic compounds, such as methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride. its unique structure and properties make it distinct in terms of reactivity and potential applications. Other similar compounds include various azaspiro compounds with different substituents and functional groups.
Properties
IUPAC Name |
methyl 6-azaspiro[2.5]octane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-6-9(7)2-4-10-5-3-9;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCQNPNSZPEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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